![molecular formula C8H6BrNO3 B2391961 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione CAS No. 1971072-97-5](/img/structure/B2391961.png)

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione” is a chemical compound that has been described as a novel and convenient building block for the direct construction of biologically important polycyclic pyridones .

Synthesis Analysis

The synthesis of this compound involves the use of 2,2-dimethoxyethylamine as an effective method for the preparation of 4-pyridones . The ring-opening transformations proceeded under reflux in toluene for 4 hours to produce pyridones . For certain substituted pyrones, the reaction was carried out in more polar acetonitrile, leading to pyridone in 42% yield .

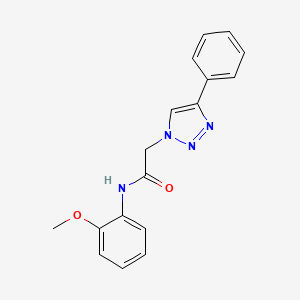

Molecular Structure Analysis

The molecular structure of “7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione” is characterized by the presence of two adjacent aromatic systems . The downfield singlet of the methylene group was observed at 5.81–5.84 ppm due to the presence of these aromatic systems .

Chemical Reactions Analysis

The compound exhibits reactivity towards binucleophiles . In the case of o-phenylenediamine, partial aromatization of the obtained heterocycles proceeded to form polycyclic benzimidazole-fused pyridones .

Aplicaciones Científicas De Investigación

- Ring-Opening Reactions : The ring-opening reaction of 7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione with various nucleophiles can lead to the construction of polycyclic pyridones . This synthetic versatility is valuable for designing complex molecules.

- Pyridone Derivatives : The compound’s pyridone core is a versatile building block. Researchers explore its reactivity in various heterocyclic transformations, including Ugi reactions with isonitriles to synthesize piperazinone-fused pyridones .

Organic Synthesis

Heterocyclic Chemistry

Mecanismo De Acción

Propiedades

IUPAC Name |

7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-1-2-6-8(12)13-4-3-10(6)7(5)11/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKFRYKKMBJXAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=C(C(=O)N21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2391879.png)

![3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391880.png)

![N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2391881.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2391882.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2391883.png)

![7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2391887.png)

![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)

![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2391894.png)

![(5r,7R,9S,10ar)-3-methyloctahydro-3H-5,9:7,10a-dimethanocyclonona[d][1,2]oxathiole 2,2-dioxide](/img/structure/B2391899.png)